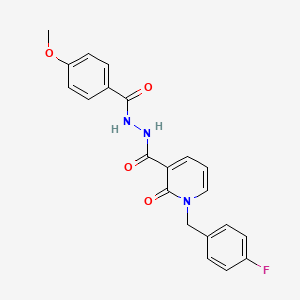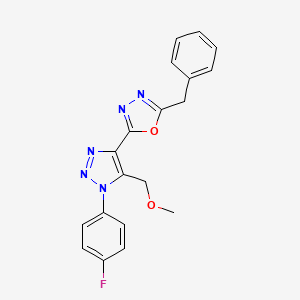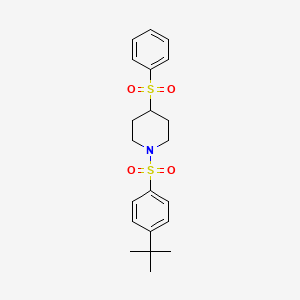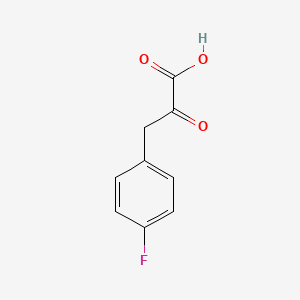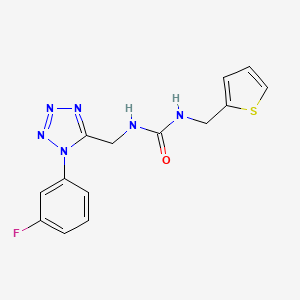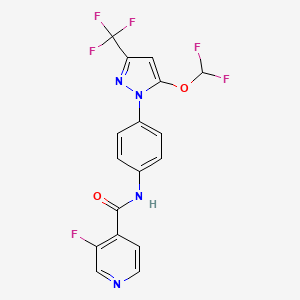
NFAT Transcription Factor Regulator
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le régulateur du facteur de transcription du facteur nucléaire des cellules T activées (NFAT) est une famille de facteurs de transcription qui jouent un rôle crucial dans le système immunitaire. Initialement identifiés dans les cellules T activées, les protéines NFAT sont maintenant connues pour être exprimées dans divers types de cellules, y compris celles du système nerveux central, des vaisseaux sanguins, du cœur, des reins, des os, des muscles squelettiques et des cellules souches hématopoïétiques . Ces protéines sont essentielles pour la régulation de l'expression des gènes en réponse à la signalisation calcique et sont impliquées dans le développement et la fonction du système immunitaire .
Méthodes De Préparation
La préparation des régulateurs du facteur de transcription NFAT implique des voies de synthèse complexes et des conditions de réaction. Ces protéines sont généralement produites par la technologie de l'ADN recombinant, où le gène codant la protéine NFAT est cloné dans un vecteur d'expression et introduit dans une cellule hôte, telle qu'Escherichia coli ou des cellules de mammifères . Les cellules hôtes expriment ensuite la protéine NFAT, qui peut être purifiée à l'aide de diverses techniques chromatographiques . Les méthodes de production industrielle peuvent impliquer des processus de fermentation et de purification à grande échelle pour obtenir des quantités suffisantes de protéine pour la recherche et les applications thérapeutiques .
Analyse Des Réactions Chimiques
Les régulateurs du facteur de transcription NFAT subissent diverses réactions chimiques, principalement impliquant la phosphorylation et la déphosphorylation . Ces réactions sont cruciales pour l'activation et l'inactivation des protéines NFAT. Les principaux réactifs impliqués dans ces réactions sont les ions calcium, la calmoduline et la phosphatase sérine/thréonine calcineurine . Lors de l'activation, la calcineurine déphosphoryle les protéines NFAT, leur permettant de transloquer vers le noyau et de se lier à des séquences d'ADN spécifiques pour réguler l'expression des gènes . Les principaux produits formés à partir de ces réactions sont les formes déphosphorylées et actives des protéines NFAT .
Applications de la recherche scientifique
Les régulateurs du facteur de transcription NFAT ont de nombreuses applications de recherche scientifique dans divers domaines :
Médecine : Les protéines NFAT sont des cibles pour les médicaments immunosuppresseurs, tels que la cyclosporine A et la FK506, qui inhibent la calcineurine et empêchent l'activation du NFAT.
Mécanisme d'action
Le mécanisme d'action des régulateurs du facteur de transcription NFAT implique leur activation par la signalisation calcique . Lors de la stimulation du récepteur des cellules T, les ions calcium sont libérés dans le cytoplasme, où ils se lient à la calmoduline . Le complexe calcium-calmoduline active la calcineurine, qui déphosphoryle les protéines NFAT . Les protéines NFAT déphosphorylées transloquent vers le noyau, où elles se lient à des séquences d'ADN spécifiques et régulent l'expression des gènes cibles . Ce processus est crucial pour l'activation des cellules T et la régulation des réponses immunitaires .
Applications De Recherche Scientifique
NFAT Transcription Factor Regulators have numerous scientific research applications across various fields:
Mécanisme D'action
The mechanism of action of NFAT Transcription Factor Regulators involves their activation by calcium signaling . Upon T cell receptor stimulation, calcium ions are released into the cytoplasm, where they bind to calmodulin . The calcium-calmodulin complex activates calcineurin, which dephosphorylates NFAT proteins . The dephosphorylated NFAT proteins translocate to the nucleus, where they bind to specific DNA sequences and regulate the expression of target genes . This process is crucial for the activation of T cells and the regulation of immune responses .
Comparaison Avec Des Composés Similaires
Les régulateurs du facteur de transcription NFAT sont uniques dans leur capacité à intégrer la signalisation calcique avec d'autres voies de signalisation pour réguler l'expression des gènes . Des composés similaires comprennent d'autres facteurs de transcription, tels que le facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB) et la protéine activatrice 1 (AP-1), qui jouent également un rôle dans les réponses immunitaires et la régulation des gènes . Les protéines NFAT se distinguent par leur dépendance à la signalisation calcique et leurs rôles spécifiques dans l'activation et la différenciation des cellules T .
Des composés similaires comprennent :
- Facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB)
- Protéine activatrice 1 (AP-1)
- Protéines du transducteur de signal et de l'activateur de la transcription (STAT)
Propriétés
IUPAC Name |
N-[4-[5-(difluoromethoxy)-3-(trifluoromethyl)pyrazol-1-yl]phenyl]-3-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N4O2/c18-12-8-24-6-5-11(12)15(28)25-9-1-3-10(4-2-9)27-14(29-16(19)20)7-13(26-27)17(21,22)23/h1-8,16H,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCRLPUGFWHAGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=NC=C2)F)N3C(=CC(=N3)C(F)(F)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
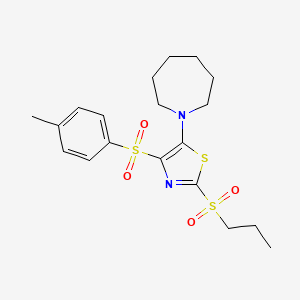
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2609797.png)
![2-(2-chlorobenzyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B2609799.png)
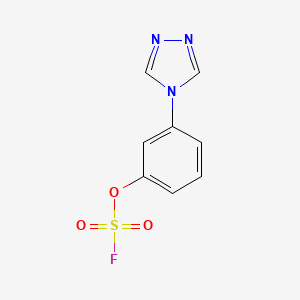
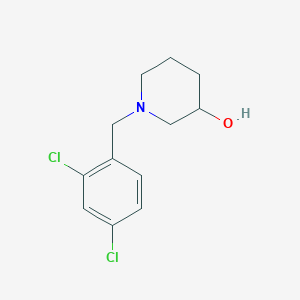
![1-(2-Chlorophenyl)-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea](/img/structure/B2609805.png)
![3-chloro-N-[(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2609806.png)
